1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one
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Description
IPS-05002 is a novel antagonist of integrin a5β1. IPS-05002 inhibited VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation, adhesion, and migration in a dose-dependent manner. IPS-05002 also suppressed tubular network formation. Differential expression profiling of cell cycle proteins in VEGF-induced HUVECs in the presence of IPS-05002 showed up-regulation of IKB-β, XRCC4, and down-regulation of Cdc6 compared with HUVECs induced by VEGF alone. In conclusion, these data suggest that IPS-05002 will be a potent inhibitor for VEGF-mediated angiogenesis.
Properties
CAS No. |
1185036-77-4 |
---|---|
Molecular Formula |
C22H19FN4O2S |
Molecular Weight |
422.4784 |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one |
InChI |
InChI=1S/C22H19FN4O2S/c23-13-7-5-12(6-8-13)11-27-21(29)17(20(28)26-22(27)30)19-18-15(9-10-24-19)14-3-1-2-4-16(14)25-18/h1-8,19,24-25,29H,9-11H2,(H,26,28,30) |
InChI Key |
ZJHUDWNYBZVQFU-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=C(N(C(=S)NC4=O)CC5=CC=C(C=C5)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IPS-05002; IPS 05002; IPS05002. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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